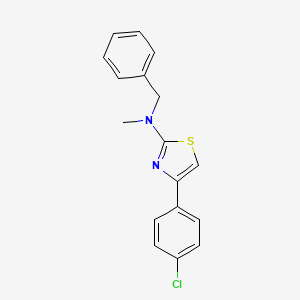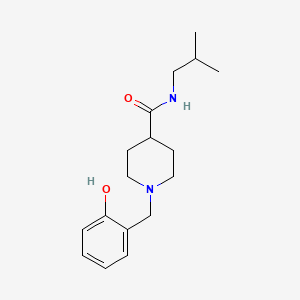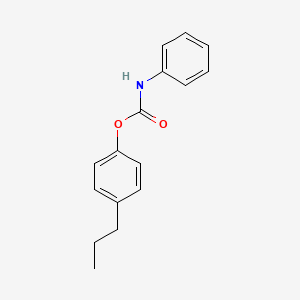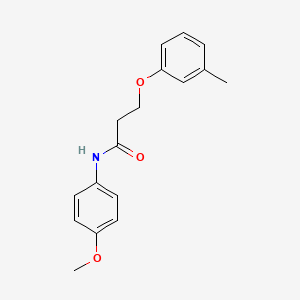
N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, also known as BCT, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BCT belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is not fully understood. However, studies have shown that N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has also been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been shown to modulate the levels of certain neurotransmitters, which may explain its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine in lab experiments is its relatively low toxicity. N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine. One area of interest is the development of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with benzyl bromide and methyl iodide. The final product is obtained after purification using column chromatography. The yield of N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is around 60%, and the purity is greater than 98%.
Applications De Recherche Scientifique
N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. In addition, N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been shown to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-20(11-13-5-3-2-4-6-13)17-19-16(12-21-17)14-7-9-15(18)10-8-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSYMDCIYDCWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)

![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)
![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5833656.png)

![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)

![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)